REACTION_CXSMILES
|
Br[C:2]1[C:3](Br)=[C:4]([Br:8])[CH:5]=[CH:6][CH:7]=1.[C:10]1(B(O)O)[C:23]2[C:24]3=[C:25]4[C:20](=[CH:21][CH:22]=2)[CH:19]=[CH:18][CH:17]=[C:16]4[CH:15]=[CH:14][C:13]3=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[C:10]1([C:6]2[CH:5]=[C:4]([Br:8])[CH:3]=[C:2]([C:17]3[C:16]4[C:25]5=[C:24]6[C:13](=[CH:14][CH:15]=4)[CH:12]=[CH:11][CH:10]=[C:23]6[CH:22]=[CH:21][C:20]5=[CH:19][CH:18]=3)[CH:7]=2)[C:23]2[C:24]3=[C:25]4[C:20](=[CH:21][CH:22]=2)[CH:19]=[CH:18][CH:17]=[C:16]4[CH:15]=[CH:14][C:13]3=[CH:12][CH:11]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)Br)Br
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)B(O)O
|
Name
|
tetrakis(triphenylphophine)palladium
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was separated through filtration
|
Type
|
WASH
|
Details
|
by washing with water and methanol
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C=3C=C(C=C(C3)C3=CC=C4C=CC2=CC=CC1=CC=C3C4=C21)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |